2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
Description
2-(5-Methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide (CAS: 880404-27-3; molecular formula: C₂₃H₂₆N₂O₄S; molecular weight: 426.5285) is a synthetic acetamide derivative featuring a 5-methylbenzofuran moiety linked to a 4-(piperidin-1-ylsulfonyl)phenyl group via an acetamide bridge . This compound is structurally distinct due to the fused benzofuran system, which differentiates it from simpler aryl-substituted acetamides.
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O4S/c1-16-5-10-21-20(13-16)17(15-28-21)14-22(25)23-18-6-8-19(9-7-18)29(26,27)24-11-3-2-4-12-24/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,23,25) |
InChI Key |
YTIHJNMTNMVNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. Finally, the acetamide moiety is attached through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine sulfonyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can influence the compound’s solubility and stability, affecting its overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
N-(4-(Piperidin-1-ylsulfonyl)Phenyl)Acetamide Derivatives
- Compound 5e: 2-(4-Bromophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (C₁₉H₂₁BrN₃O₃S; m.p. 84–86°C) .
- Compound 5h: 2-(4-Nitrophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (C₁₉H₂₁N₄O₅S; m.p. 108–110°C) . Comparison:
- Substituent Effects: The benzofuran in the target compound introduces a rigid, planar structure compared to the flexible arylamino groups in 5e and 5h. This likely enhances binding affinity to hydrophobic pockets in biological targets (e.g., enzymes like DHFR) .
Antimicrobial Derivatives
- Compound M2: 2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide . Comparison:
- The thiopyrimidine moiety in M2 introduces hydrogen-bonding capabilities, whereas the benzofuran in the target compound relies on hydrophobic interactions. This structural divergence may lead to differences in antimicrobial spectrum and potency .
Pharmacologically Active Analogues
Analgesic and Anti-Inflammatory Agents
- Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (analgesic activity comparable to paracetamol) .
- Compound 37: N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (anti-hypernociceptive activity) . Comparison:
Physicochemical and Functional Comparisons
Corrosion Inhibition
- PSPA : N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide demonstrated corrosion inhibition in HCl via adsorption on mild steel, attributed to its electron-rich sulfonyl and acetamide groups .
Comparison : - The benzofuran moiety in the target compound could enhance adsorption efficiency due to increased aromatic surface area, though this remains untested .
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 353.53 g/mol
- Key Functional Groups : Benzofuran moiety, piperidine sulfonamide group, and acetamide.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Activity : The presence of the benzofuran ring is associated with antimicrobial properties against several bacterial strains.
- CNS Effects : The piperidine component suggests potential neuroactive properties, which warrant further investigation.
The anticancer activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce cell viability in human cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, likely through the activation of caspase pathways.
Case Studies
A notable study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's benzofuran structure contributes to its antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanisms
The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Efficacy Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
